molecular formula C8H10N2O4S B12124917 Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Cat. No.: B12124917
M. Wt: 230.24 g/mol
InChI Key: ILKIWESLZKYTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methylsulfamoyl group and a carboxylate ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide, followed by esterification with methanol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 6-(methylsulfamoyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O4S/c1-9-15(12,13)7-4-3-6(5-10-7)8(11)14-2/h3-5,9H,1-2H3

InChI Key

ILKIWESLZKYTEG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.